Galantamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme, which is a widely studied therapeutic target used in the treatment of Alzheimer's disease. First characterized in the early 1950s, galantamine is a tertiary alkaloid that was extracted from botanical sources, such as Galanthus nivalis. Galantamine was first studied in paralytic and neuropathic conditions, such as myopathies and postpolio paralytic conditions, and for reversal of neuromuscular blockade. Following the discovery of its AChE-inhibiting properties, the cognitive effects of galantamine were studied in a wide variety of psychiatric disorders such as mild cognitive impairment, cognitive impairment in schizophrenia and bipolar disorder, and autism; however, re-development of the drug for Alzheimer’s disease did not commence until the early 1990s due to difficulties in extraction and synthesis. Galantamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission. It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance. The drug was approved by the FDA in 2001 for the treatment of mild to moderate dementia of the Alzheimer's type. As Alzheimer's disease is a progressive neurodegenerative disorder, galantamine is not known to alter the course of the underlying dementing process. Galantamine works to block the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neuron function and signalling. Under this hypothesized mechanism of action, the therapeutic effects of galantamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact. It is therefore not considered to be a disease-modifying drug. Galantamine is marketed under the brand name Razadyne, and is available as oral immediate- and extended-release tablets and solution.
Galantamine is a Cholinesterase Inhibitor. The mechanism of action of galantamine is as a Cholinesterase Inhibitor.
Galantamine is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. Galantamine is associated with a minimal rate of serum enzyme elevations during therapy and has not been implicated as a cause of clinically apparent liver injury.
Galantamine is a natural product found in Crinum moorei, Nerine alta, and other organisms with data available.
A benzazepine derived from norbelladine. It is found in GALANTHUS and other AMARYLLIDACEAE. It is a cholinesterase inhibitor that has been used to reverse the muscular effects of GALLAMINE TRIETHIODIDE and TUBOCURARINE and has been studied as a treatment for ALZHEIMER DISEASE and other central nervous system disorders.
See also: Galantamine Hydrobromide (has salt form).
galanthamine
CAS No.: 357-70-0
Cat. No.: VC0528644
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 357-70-0 |
---|---|
Molecular Formula | C17H21NO3 |
Molecular Weight | 287.35 g/mol |
IUPAC Name | (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Standard InChI | InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1 |
Standard InChI Key | ASUTZQLVASHGKV-JDFRZJQESA-N |
Isomeric SMILES | CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O |
SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Canonical SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Appearance | Solid powder |
Colorform | Crystals from benzene |
Melting Point | 126-127 °C 269 - 270 °C (hydrogen bromide salt) |
Introduction
Botanical Origins and Chemical Characterization
Natural Sources and Isolation
Galanthamine was first isolated from the bulbs of Galanthus nivalis, though it is also present in other Amaryllidaceae species, including Leucojum aestivum (summer snowflake) and Narcissus pseudonarcissus (daffodil). Its extraction and synthesis posed significant challenges in the mid-20th century, delaying its transition from botanical curiosity to clinical application . Early uses focused on reversing neuromuscular blockade in anesthesia, but the discovery of its AChE-inhibiting properties in the 1990s redirected research toward neurodegenerative diseases .
Structural Properties and Synthesis
Galanthamine (C₁₇H₂₁NO₃) features a tetracyclic structure with a benzofuran moiety and a tertiary amine group, conferring both hydrophobicity and the ability to cross the blood-brain barrier. The compound exists as a (-)-enantiomer, which is pharmacologically active. Synthetic routes have been developed to overcome reliance on plant extraction, enabling large-scale production. Key structural analogs, such as N-methylgalantamine and epigalantamine, have been explored to enhance potency and bioavailability, though none have surpassed the original compound in clinical utility .
Table 1: Physicochemical Properties of Galanthamine
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₁NO₃ |
Molecular Weight | 287.35 g/mol |
logP (Octanol-Water) | 1.8 |
Plasma Protein Binding | 18% |
Half-Life | 5.7 hours |
Bioavailability | 90–100% |
Mechanism of Action: Dual Cholinergic Modulation
Acetylcholinesterase Inhibition
Galanthamine competitively inhibits AChE at the synaptic cleft, preventing the hydrolysis of acetylcholine (ACh) and prolonging cholinergic neurotransmission. Unlike butyrylcholinesterase (BuChE), which it weakly targets, AChE is predominantly expressed in the brain, making galanthamine a centrally acting agent . Binding occurs at the enzyme’s choline-binding site and acyl pocket, with an IC₅₀ of 0.35 µM for human AChE .
Allosteric Modulation of Nicotinic Receptors
In addition to AChE inhibition, galanthamine enhances nicotinic receptor activity by binding to allosteric sites on α7 and α4β2 nAChR subtypes. This potentiates agonist-induced currents, improving synaptic plasticity and cognitive function. Preclinical models suggest this dual action may mitigate amyloid-β toxicity, though clinical evidence remains inconclusive .
Table 2: Pharmacodynamic Comparison of AChE Inhibitors
Drug | AChE IC₅₀ (µM) | nAChR Modulation | Selectivity for CNS |
---|---|---|---|
Galanthamine | 0.35 | Yes | High |
Donepezil | 0.008 | No | Moderate |
Rivastigmine | 4.3 | No | Low |
Pharmacokinetics and Metabolism
Absorption and Distribution
Galanthamine exhibits linear pharmacokinetics across doses of 8–32 mg/day, reaching peak plasma concentrations (Tₘₐₓ) within 52 minutes of oral administration. Its volume of distribution (175 L) and blood-to-plasma ratio (1.2) reflect extensive tissue penetration, including the central nervous system .
Metabolic Pathways
Hepatic metabolism involves CYP2D6-mediated O-demethylation (forming O-desmethyl-galantamine) and CYP3A4-mediated N-oxidation. Over 75% of the drug undergoes biotransformation, with renal excretion accounting for 20–25% of elimination. Genetic polymorphisms in CYP2D6 result in a 25–50% reduction in clearance among poor metabolizers, necessitating dose adjustments .
Table 3: Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Tₘₐₓ | 52 minutes |
AUC (24 mg/day) | 315 ng·h/mL |
Renal Excretion | 20–25% |
CYP Dependency | CYP2D6 (75%), CYP3A4 (25%) |
Clinical Efficacy in Alzheimer’s Disease
Cognitive and Functional Outcomes
In randomized controlled trials (RCTs), galanthamine (16–24 mg/day) improved scores on the Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) by 3.5–4.1 points over placebo at 6 months . Activities of daily living (ADLs), assessed via the Disability Assessment for Dementia (DAD) scale, showed a 2.3-point improvement, reducing caregiver burden by 1.2 hours/day .
Long-Term Benefits and Disease Modification
Study Duration | Dose (mg/day) | ADAS-Cog Δ | ADL Δ | Behavioral Symptoms Δ |
---|---|---|---|---|
6 months | 24 | -3.9 | +2.1 | -2.4 |
12 months | 24 | -1.2 | +1.8 | -1.7 |
Emerging Applications and Future Directions
Vascular Dementia and Mixed Pathology
Post-hoc analyses of AD trials suggest galanthamine may benefit patients with cerebrovascular comorbidities, though dedicated studies are needed. Mechanisms may include improved cerebral blood flow via nAChR-mediated vasodilation .
Combination Therapies
Ongoing research explores galanthamine’s synergy with NMDA receptor antagonists (e.g., memantine) and anti-amyloid antibodies. Preliminary data indicate additive effects on cognitive endpoints without exacerbating adverse events .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume